![molecular formula C9H11N3 B1345495 2-Pyrazoline, 3-amino-1-phenyl- CAS No. 3314-35-0](/img/structure/B1345495.png)
2-Pyrazoline, 3-amino-1-phenyl-
Overview
Description
2-Pyrazoline, 3-amino-1-phenyl- is a compound with the molecular formula C9H11N3 . It is also known by other names such as 1-phenyl-4,5-dihydro-1H-pyrazol-3-amine and 3-AMINO-4,5-DIHYDRO-1-PHENYLPYRAZOLE .
Synthesis Analysis
The synthesis of 2-Pyrazoline, 3-amino-1-phenyl- involves various methods. One such method involves the use of a heterobifunctional chromogenic reagent 3-amino-1-phenyl-2-pyrazoline-5-ketone (PAP) bearing amino and active methylene groups, which readily reacts with reducing glycans .Molecular Structure Analysis
The molecular structure of 2-Pyrazoline, 3-amino-1-phenyl- includes two adjacent nitrogen atoms within the ring. The compound has a molecular weight of 161.20 g/mol . The IUPAC name of the compound is 2-phenyl-3,4-dihydropyrazol-5-amine .Chemical Reactions Analysis
The compound 2-Pyrazoline, 3-amino-1-phenyl- is involved in various chemical reactions. For instance, it has been used as a reagent in the detection of pre-column-labeled glycans via high-performance liquid chromatography/electrospray ionization mass spectrometry (HPLC/ESI-MS) .Physical And Chemical Properties Analysis
The compound 2-Pyrazoline, 3-amino-1-phenyl- has a molecular weight of 161.20 g/mol . Its computed properties include a XLogP3-AA value of 0.9 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Amino-1-phenyl-2-pyrazoline and its derivatives are valuable building blocks in the synthesis of a wide range of heterocyclic compounds. The unique reactivity of these compounds allows for mild reaction conditions in generating versatile cynomethylene dyes and various classes of heterocycles such as pyrazolo-imidazoles, thiazoles, spiropyridines, and more. This extensive application in heterocyclic synthesis underscores its significance in organic and medicinal chemistry research Gomaa & Ali, 2020.
Therapeutic Applications
Research has highlighted the diverse biological properties of pyrazoline derivatives, making them subjects of increased interest for therapeutic applications. These derivatives exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, antidepressant, anticancer, and more. The broad spectrum of activity suggests potential for developing novel therapeutic agents based on the pyrazoline scaffold Shaaban, Mayhoub, & Farag, 2012; Ray et al., 2022.
Pharmacological Effects
The pharmacological effects of 3-amino-1-phenyl-2-pyrazoline derivatives are particularly notable in the context of neurodegenerative diseases. These compounds have been studied for their neuroprotective properties, showing promise in the management of conditions like Alzheimer’s disease, Parkinson’s disease, and psychiatric disorders. The mechanism of action often involves the inhibition of key enzymes such as monoamine oxidase and acetylcholinesterase, indicating their potential utility in treating neurodegenerative disorders Ahsan et al., 2022.
Future Directions
The compound 2-Pyrazoline, 3-amino-1-phenyl- and its derivatives have potential applications in various fields. For instance, they have been studied for their potential anticancer properties . Furthermore, they have been used as reagents in the detection of glycans . Future research could explore these and other potential applications of the compound.
properties
IUPAC Name |
2-phenyl-3,4-dihydropyrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENUTIJJGGTTPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186792 | |
Record name | 2-Pyrazoline, 3-amino-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrazoline, 3-amino-1-phenyl- | |
CAS RN |
3314-35-0 | |
Record name | 3-Amino-1-phenyl-2-pyrazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3314-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-1-phenylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003314350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-1-phenylpyrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyrazoline, 3-amino-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-1-phenyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINO-1-PHENYLPYRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL73ZZ44EZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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